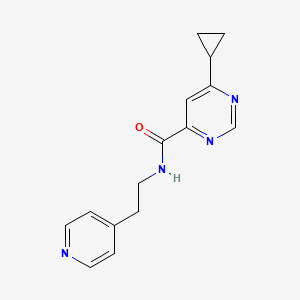

(E)-2-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)ethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound contains a phenyl group, a pyridinyl group, a thiophenyl group, and a sulfonamide group. These groups are common in many organic compounds and are often seen in pharmaceuticals and dyes due to their chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the ethene linkage. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ethene linkage and the electron-donating and -withdrawing properties of the phenyl, pyridinyl, and sulfonamide groups .Physical And Chemical Properties Analysis

The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would be influenced by the structure of the compound. For example, the presence of the polar sulfonamide group could enhance solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Characterization

- The molecule has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility in creating derivatives with potential antimicrobial activities. For instance, it has been used in the synthesis of thiazoles and their fused derivatives, exhibiting antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008).

- Similarly, its involvement in the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds has been reported, where the synthesized compounds were evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).

Applications in Nonlinear Optics

- The molecule's derivatives have been explored for their potential in nonlinear optics. For example, the synthesis and characterization of phenylethynylpyridinium derivatives for second-order nonlinear optics have been documented, where the hyperpolarizability and absorption maximum wavelength of these derivatives were analyzed, showing their potential in this field (Umezawa et al., 2005).

- In a similar context, thienyl-substituted pyridinium salts have been synthesized and characterized for their second-order nonlinear optical properties, with some salts exhibiting noncentrosymmetric structures and significant second harmonic generation efficiency (Li et al., 2012).

Sensor Development and Chemical Analysis

- The molecule's framework has been used in the development of fluorescent sensors. A heteroatom-containing organic fluorophore was synthesized, demonstrating the aggregation-induced emission phenomenon and its potential as a fluorescent pH sensor and chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-2-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c21-24(22,12-9-15-5-2-1-3-6-15)20-13-16-7-4-10-19-18(16)17-8-11-23-14-17/h1-12,14,20H,13H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXCHCKNKZHPKU-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)ethenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2823064.png)

![2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2823065.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2823066.png)

![N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B2823068.png)

![Ethyl 4-{[2-(methoxycarbonyl)phenyl]sulfanyl}-6-methyl-3-quinolinecarboxylate](/img/structure/B2823070.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2823071.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2823072.png)

![4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2823075.png)

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2823077.png)